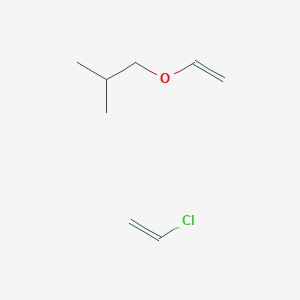
Dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate
描述
Dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate (DMDPD) is an organic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid with a molecular weight of 214.26 g/mol and a melting point of 98-100°C. DMDPD is a chiral compound, meaning it can exist in two forms, with either the (3S,4R) or the (3R,4S) configuration. It is found in nature in the form of (3S,4R)-DMDPD, which is the form used in scientific research.
作用机制
The mechanism of action of DMDPD is not fully understood, but it is thought to involve a number of different processes. It is believed to interact with proteins in the cell membrane, and to bind to certain proteins, such as receptors, enzymes, and ion channels. This binding can alter the function of these proteins, leading to a variety of effects, depending on the protein.
Biochemical and Physiological Effects
The effects of DMDPD on biochemical and physiological processes are not yet fully understood. However, studies have shown that it can affect the activity of enzymes, ion channels, and other proteins. It has also been shown to modulate the activity of certain hormones, such as insulin and glucagon, and to affect the expression of certain genes.
实验室实验的优点和局限性
DMDPD has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without significant degradation. Additionally, it is a chiral compound, meaning that it can be used to study the stereochemistry of biological reactions. However, it is also important to note that DMDPD is toxic and should be handled with caution.
未来方向
There are a number of potential future directions for research on DMDPD. These include further studies on the mechanism of action and the biochemical and physiological effects, as well as investigations into its potential use in drug development and other applications. Additionally, further research could be done on the synthesis and purification of DMDPD, as well as on the development of novel derivatives and analogs. Finally, studies on the potential toxicity of DMDPD and its potential use in drug delivery systems could be explored.
科学研究应用
DMDPD has been used in scientific research for a variety of applications. It has been used to study the structure and function of proteins, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used to study the binding of drugs to proteins, and to investigate the mechanism of action of various drugs.
属性
IUPAC Name |
dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONENFBMPLKOR-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207717 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate | |
CAS RN |
102389-89-9 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102389-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)



